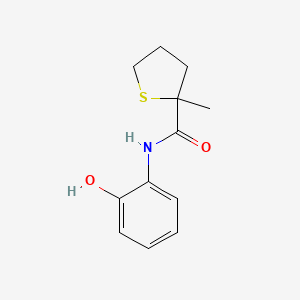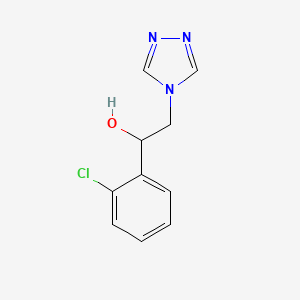
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide, also known as HET0016, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of 20-HETE synthesis, a molecule that is involved in the regulation of blood pressure and inflammation. In
作用機序
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide works by selectively inhibiting the synthesis of 20-HETE, a molecule that is involved in the regulation of blood pressure and inflammation. By inhibiting the synthesis of 20-HETE, this compound reduces inflammation and lowers blood pressure.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, lower blood pressure, and inhibit the growth of cancer cells. This compound has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in lab experiments is its selectivity. This compound selectively inhibits the synthesis of 20-HETE, which allows researchers to investigate the specific role of 20-HETE in various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research involving N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide. One area of interest is the potential use of this compound in the treatment of cancer. Further studies are needed to investigate the mechanism of action of this compound in cancer cells and to determine its potential efficacy as a cancer treatment. Another area of interest is the use of this compound in the treatment of oxidative stress-related diseases. Further studies are needed to investigate the antioxidant properties of this compound and to determine its potential efficacy in the treatment of these diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory properties, lower blood pressure, and inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, this compound has the potential to be a valuable tool in the investigation of various physiological processes and in the development of new treatments for a range of diseases.
合成法
The synthesis of N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide involves the reaction of 2-methylthiolane-2-carboxylic acid with 2-hydroxybenzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to reduce blood pressure in animal models. This compound has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-12(7-4-8-16-12)11(15)13-9-5-2-3-6-10(9)14/h2-3,5-6,14H,4,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXRRRDOHEJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)

![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)